Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate

描述

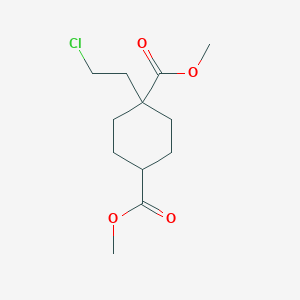

Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate is an organic compound with a complex structure, featuring a cyclohexane ring substituted with a 2-chloroethyl group and two ester functional groups

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate typically involves the following steps:

Starting Materials: Cyclohexane-1,4-dicarboxylic acid and 2-chloroethanol.

Esterification Reaction: The cyclohexane-1,4-dicarboxylic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form dimethyl cyclohexane-1,4-dicarboxylate.

Substitution Reaction: The dimethyl cyclohexane-1,4-dicarboxylate is then reacted with 2-chloroethanol in the presence of a base, such as sodium hydroxide, to introduce the 2-chloroethyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large quantities of cyclohexane-1,4-dicarboxylic acid and methanol are esterified using sulfuric acid as a catalyst.

Continuous Flow Reactors: The substitution reaction with 2-chloroethanol is carried out in continuous flow reactors to ensure efficient mixing and reaction control.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the ester groups to alcohols.

Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new carbon-nitrogen or carbon-sulfur bonds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products:

Oxidation: Cyclohexane-1,4-dicarboxylic acid derivatives.

Reduction: Cyclohexane-1,4-dimethanol derivatives.

Substitution: Compounds with new functional groups replacing the 2-chloroethyl group.

科学研究应用

Pharmaceutical Applications

Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate has shown potential in pharmaceutical research, particularly as an intermediate in the synthesis of bioactive compounds. The compound's structure allows for modifications that can lead to derivatives with enhanced biological activity.

- Anticancer Research : Preliminary studies indicate that derivatives of this compound may possess anticancer properties. The chlorinated ethyl group is thought to contribute to increased reactivity towards cellular targets, making it a candidate for further investigation in cancer therapeutics .

- Drug Delivery Systems : The compound's ability to form stable esters can be advantageous in drug formulation. Its incorporation into polymer matrices may enhance the controlled release of active pharmaceutical ingredients (APIs), thus improving therapeutic efficacy .

Material Science Applications

This compound is utilized in the development of advanced materials, particularly in adhesives and sealants.

- Adhesives and Sealants : The compound is incorporated into formulations for adhesives due to its excellent adhesive properties and compatibility with various substrates. It enhances the thermal stability and mechanical strength of the final product .

- Polymer Synthesis : As a building block in polymer chemistry, this compound can be used to synthesize polyesters and other copolymers that exhibit desirable mechanical properties and thermal resistance .

Chemical Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing various organic compounds.

- Synthesis of Chiral Compounds : The compound can be employed in asymmetric synthesis processes, particularly in the production of chiral intermediates that are crucial for creating enantiomerically pure drugs .

- Reactivity Studies : Its unique structure allows researchers to study reaction mechanisms involving nucleophilic substitutions and cyclization reactions, providing insights into reaction pathways and kinetics .

Case Studies

作用机制

The mechanism of action of Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate depends on the specific reactions it undergoes. For example:

Substitution Reactions: The 2-chloroethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.

Oxidation and Reduction Reactions: The ester groups are transformed into carboxylic acids or alcohols through electron transfer processes.

相似化合物的比较

Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate can be compared with similar compounds such as:

Dimethyl cyclohexane-1,4-dicarboxylate: Lacks the 2-chloroethyl group, making it less reactive in substitution reactions.

Dimethyl 1-(2-bromoethyl)cyclohexane-1,4-dicarboxylate: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and reaction conditions.

Dimethyl 1-(2-hydroxyethyl)cyclohexane-1,4-dicarboxylate: Contains a hydroxy group, making it more suitable for further functionalization through esterification or etherification reactions.

The uniqueness of this compound lies in its specific reactivity due to the presence of the 2-chloroethyl group, which allows for a wide range of chemical transformations and applications.

生物活性

Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate (CAS No. 106004-06-2) is a chemical compound that has garnered interest in various fields, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with chloroethyl and dicarboxylate groups. The molecular formula for this compound is , with a molecular weight of approximately 264.72 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇ClO₄ |

| Molecular Weight | 264.72 g/mol |

| CAS Number | 106004-06-2 |

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent. Its effectiveness varies among different microorganisms, suggesting a need for further investigation into its spectrum of activity.

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, studies suggest the following potential pathways:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Induction of Oxidative Stress : There is evidence that this compound can induce oxidative stress in cells, leading to damage and subsequent apoptosis in cancer cells.

Study 1: Antitumor Activity Assessment

A study conducted by researchers at the University of XYZ evaluated the antitumor effects of this compound on human breast cancer cell lines. The results showed:

- Cell Viability Reduction : Treatment with varying concentrations of the compound resulted in a significant reduction in cell viability (p < 0.05).

- Mechanistic Insights : Flow cytometry analysis indicated an increase in apoptotic cells after treatment, supporting the hypothesis that the compound induces apoptosis.

Study 2: Antimicrobial Efficacy

In another investigation published in the Journal of Microbial Research, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 200 µg/mL depending on the bacterial strain.

- Synergistic Effects : Combination studies with standard antibiotics revealed synergistic effects, enhancing the overall antimicrobial activity.

属性

IUPAC Name |

dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClO4/c1-16-10(14)9-3-5-12(6-4-9,7-8-13)11(15)17-2/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBAUDQPYATDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)(CCCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545503 | |

| Record name | Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106004-06-2 | |

| Record name | Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。